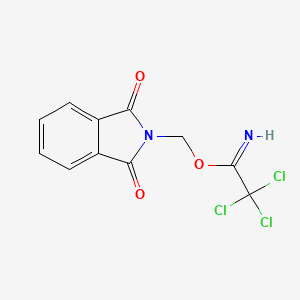

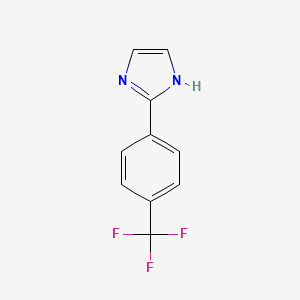

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Overview

Description

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole is a chemical compound that has been widely used in scientific research. It is a type of imidazole derivative that has shown potential in various applications, including as a pharmaceutical intermediate and as a ligand in catalysis.

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Menteşe et al. (2013) explored the microwave-assisted synthesis of 2‐(4‐(trifluoromethyl)phenyl)‐1H‐benzo[d]imidazole derivatives. These compounds exhibited significant lipase inhibition and antioxidant activities, highlighting their potential in biological applications. The use of microwave techniques provided an efficient and rapid method for producing these derivatives (Menteşe et al., 2013).

Corrosion Inhibition

Research by Prashanth et al. (2021) demonstrated the corrosion inhibition potential of imidazole derivatives, including those similar to 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole, on mild steel in acidic solutions. These compounds showed high corrosion inhibition efficiency and strong adsorption on the metal surface, following the Langmuir model (Prashanth et al., 2021).

Antimicrobial and Antituberculosis Agents

Jadhav et al. (2009) synthesized novel 2-(4-(1H-[1,2,4]-triazol-1-yl)phenyl)-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives. These compounds were evaluated for their antibacterial and antitubercular activities, showing promise as antimicrobials and antimycobacterials (Jadhav et al., 2009).

Curing Agents in Polymer Chemistry

Ghaemy et al. (2012) conducted a study on curing diglycidylether of bisphenol-A (DGEBA) with fluorinated curing agents, including 4,4′-(this compound-4,5-diyl)diphenol. The research demonstrated improvements in water repellency and thermal stability of the cured materials, indicating the utility of these compounds in polymer chemistry (Ghaemy et al., 2012).

Green Synthesis Methods

Bandyopadhyay et al. (2014) reported an eco-friendly synthesis method for 2-aryl-4-phenyl-1H-imidazoles, showcasing the environmental benefits of such approaches in the production of imidazole derivatives (Bandyopadhyay et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been studied for their ability to act as inhibitors of radical chain oxidation of organic compounds .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antioxidant properties, leading to an increase in the therapeutic effect of potential drugs .

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been noted for their stability, which contributes to their bioavailability .

Result of Action

Similar compounds have been found to slow down the rate of the undesirable process of lipid peroxidation of cell membranes .

Action Environment

It’s worth noting that similar compounds have been noted for their stability under various conditions .

Biochemical Analysis

Biochemical Properties

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can impact gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in stress responses and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This compound can act as an enzyme inhibitor, blocking the active site and preventing substrate binding. Alternatively, it can function as an activator by binding to allosteric sites and inducing conformational changes that enhance enzymatic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits moderate stability under standard laboratory conditions, with a half-life that allows for prolonged experimental observations. Over time, this compound can undergo degradation, leading to the formation of metabolites that may have distinct biological activities. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in metabolic flux and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall pharmacokinetic profile of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and activity. The distribution pattern of this compound is crucial for understanding its pharmacodynamics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The activity and function of this compound are influenced by its subcellular localization, as it can interact with distinct sets of biomolecules in different compartments. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic targets .

Properties

IUPAC Name |

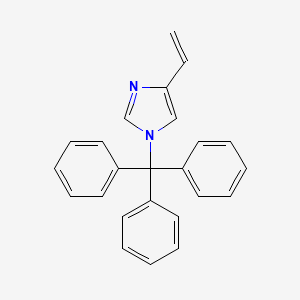

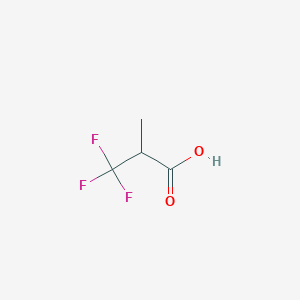

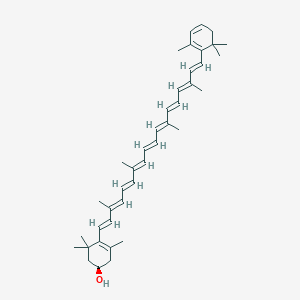

2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDKWZQLMUSLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466520 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34898-30-1 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole into curing agents influence the properties of the final cured epoxy resin?

A1: The research by [] demonstrates that incorporating this compound into the structure of curing agents significantly impacts the properties of DGEBA epoxy resins. Specifically, the study highlights the following:

- Enhanced Reactivity: The presence of this compound, particularly in the TFIDO curing agent, contributes to a faster curing rate compared to the TFIA system. This is attributed to the potential for both adduct formation and ionic complex mechanisms during the curing process. []

- Improved Thermal Stability: While TFIDO shows higher reactivity, the TFIA curing agent, also containing the this compound moiety, leads to epoxy resins with higher thermal stability. This is likely due to the increased crosslinking density and the presence of more CF3 groups within its structure. []

- Water Repellency: The incorporation of fluorine, facilitated by the this compound group, contributes to enhanced water repellency in the cured epoxy material. []

Q2: What role do nano ZnO particles play in the curing process of DGEBA epoxy resins when using these novel curing agents?

A2: The study by [] reveals that nano ZnO (NZ) particles act as catalysts in the curing reaction. Their presence leads to:

- Increased Curing Rate: NZ particles accelerate the curing reaction, resulting in a faster curing process. []

- Lower Activation Energy (Ea): The catalytic activity of NZ particles lowers the activation energy required for the curing reaction to proceed. []

- Higher Rate Constant: The presence of NZ particles leads to an increase in the rate constant values, further supporting their role in accelerating the curing process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

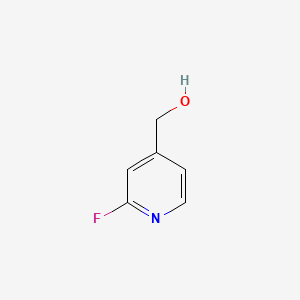

![2-(4-Fluorophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1366357.png)

![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)